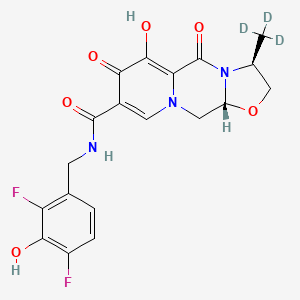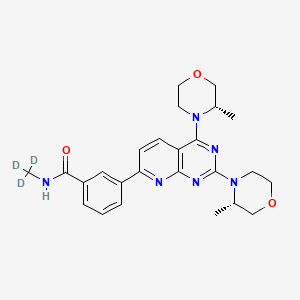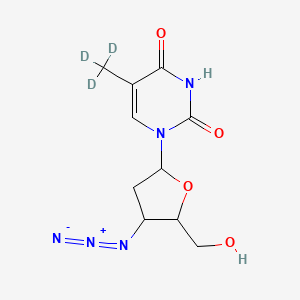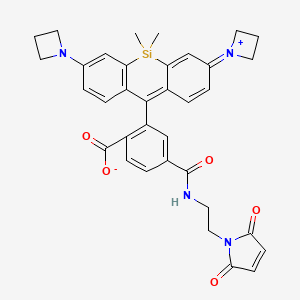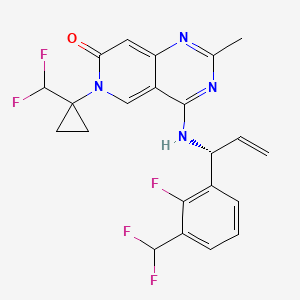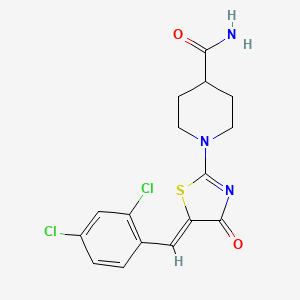
1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxamide, also known as isonipecotamide, is a chemical compound with the molecular formula C6H12N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Piperidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature to form piperidine-4-carboxylic acid, which is then converted to 4-piperidinecarboxamide through amidation . Another method involves the reaction of piperidine with phosgene, followed by treatment with ammonia to yield the desired compound .
Industrial Production Methods: In industrial settings, 4-piperidinecarboxamide is typically produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to increase yield and efficiency. The final product is purified through crystallization or distillation to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-4-carboxylic acid.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This makes it a promising candidate for the development of new antimicrobial agents .
Comparaison Avec Des Composés Similaires
Piperidine-4-carboxylic acid: A direct oxidation product of 4-piperidinecarboxamide.
N-(6-methoxy-1,5-naphthyridin-4-yl)-4-piperidinecarboxamide: A derivative with enhanced antimicrobial activity.
Isonipecotic acid: Another derivative of piperidine with similar structural features.
Uniqueness: 4-Piperidinecarboxamide stands out due to its specific inhibition of DNA gyrase, which is not commonly observed in other piperidine derivatives. This unique mechanism of action makes it particularly valuable in the development of new antimicrobial therapies .
Propriétés
Formule moléculaire |
C16H15Cl2N3O2S |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7- |
Clé InChI |
OFLRTEVPMRNJKS-QPEQYQDCSA-N |
SMILES isomérique |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
SMILES canonique |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
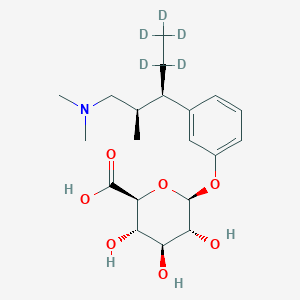
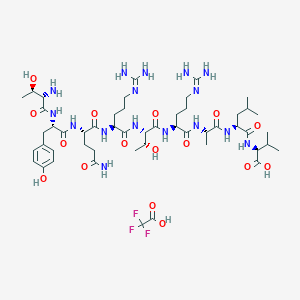

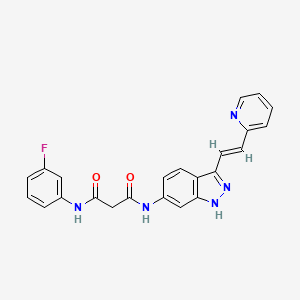
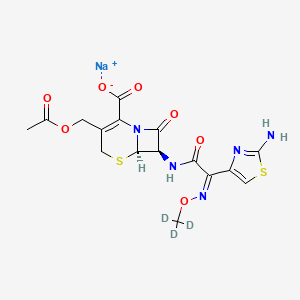
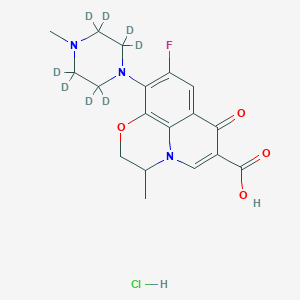
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)

